1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea is a complex organic compound that features a pyrrole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method involves the reaction of 1-(4-aminophenyl)-3-(4-(trifluoromethyl)phenyl)urea with 6-(1H-pyrrol-1-yl)pyrimidin-4-ol under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole: Shares the pyrrole moiety and exhibits similar biological activities.
4-(1H-pyrrol-1-yl)phenol: Contains the pyrrole group and is used in similar research contexts.
Uniqueness
1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea is unique due to its combination of pyrrole, pyrimidine, and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H16F3N5O2 |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)oxyphenyl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C22H16F3N5O2/c23-22(24,25)15-3-5-16(6-4-15)28-21(31)29-17-7-9-18(10-8-17)32-20-13-19(26-14-27-20)30-11-1-2-12-30/h1-14H,(H2,28,29,31) |
InChI Key |
FWQZHBZOBMLCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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